molecular formula C14H20BrN B1406891 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine CAS No. 1487331-53-2

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine

Cat. No.: B1406891
CAS No.: 1487331-53-2
M. Wt: 282.22 g/mol
InChI Key: XKMIIXQBXDJMMI-UHFFFAOYSA-N
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Description

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine is a chemical compound that features a piperidine ring substituted with a 4-bromophenyl group and a methyl group

Scientific Research Applications

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system . This modulation can lead to changes in neural transmission and potentially impact behavior and cognitive functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, manifesting as behavioral changes, organ damage, or even mortality in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of this compound can also influence its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with various transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can also affect its activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpiperidine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-methylpiperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-(1-(4-Chlorophenyl)ethyl)-4-methylpiperidine: Similar structure with a chlorine atom instead of bromine.

    1-(1-(4-Fluorophenyl)ethyl)-4-methylpiperidine: Similar structure with a fluorine atom instead of bromine.

    1-(1-(4-Methylphenyl)ethyl)-4-methylpiperidine: Similar structure with a methyl group instead of bromine.

Uniqueness: 1-(1-(4-Bromophenyl)ethyl)-4-methylpiperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various chemical and biological applications to achieve specific outcomes.

Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(15)6-4-13/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMIIXQBXDJMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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